![molecular formula C18H16BrNO3 B2369111 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide CAS No. 2191266-26-7](/img/structure/B2369111.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide
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Overview
Description
“N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the construction of a benzofuran ring. This can be achieved through methods such as free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzamide” is complex. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is fused with a benzene and furan ring .Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For instance, they can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely. For instance, 2-Benzofuranyl methyl ketone, a related compound, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Scientific Research Applications
- Furan derivatives, including benzofuran compounds, have shown promising antibacterial properties. Researchers have synthesized novel furan-based agents to combat microbial resistance . Investigating the antibacterial efficacy of this compound against both gram-positive and gram-negative bacteria could be a valuable area of study.
- Furan derivatives, such as benzofurans, have been associated with anti-inflammatory effects. Exploring the anti-inflammatory mechanisms of this compound could provide insights into potential therapeutic applications .
- Benzofuran derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrase, tyrosinase, and topoisomerase I. Investigating whether N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide exhibits similar enzyme inhibition could be valuable .
- Benzofuran derivatives find applications in polymer chemistry. They contribute to the preparation of various polymers, including polyamides, polyarylates, and polyesters. Researchers could explore the role of this compound in polymerization reactions .
- Many naturally occurring organic compounds contain benzofuran heterocycles. Investigating the synthesis of natural products using this compound as a starting material could lead to novel bioactive molecules .
Antibacterial Activity
Anti-Inflammatory Potential
Enzyme Inhibition
Polymer Synthesis
Natural Product Synthesis
Anticancer Evaluation
Future Directions
Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell proliferation, bacterial growth, oxidative stress, and viral replication.
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the presence of functional groups, and their physicochemical properties .
Result of Action
For instance, benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest or apoptosis in certain cell types.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of benzofuran derivatives .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSIIEBCGFAPTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide |
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